
3-(Chloro(phenyl)methyl)pyridine
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Overview
Description
3-(Chloro(phenyl)methyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a chloromethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloro(phenyl)methyl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-pyridylmethanol with thionyl chloride to form 3-(chloromethyl)pyridine, which is then subjected to a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the direct chlorination of 3-(phenylmethyl)pyridine using sulfuryl chloride or other chlorinating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Chloro(phenyl)methyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups such as amines, ethers, and thioethers.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Reduced pyridine derivatives, including piperidines, are formed.
Scientific Research Applications
3-(Chloro(phenyl)methyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloro(phenyl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
3-(Phenylmethyl)pyridine: Lacks the chloromethyl group, resulting in different chemical properties and uses.
3-(Bromomethyl)pyridine: Similar to 3-(Chloro(phenyl)methyl)pyridine but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chloromethyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
3-(Chloro(phenyl)methyl)pyridine, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a chlorine atom and a phenyl group attached to the pyridine ring, which significantly influences its biological properties. The presence of these substituents can enhance or alter the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that various pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyridine structure can lead to enhanced antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural variations play a crucial role in efficacy.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 30-45 | E. coli, S. aureus |
2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines | 160-250 | E. coli |
The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and function, as indicated by various studies analyzing structure-activity relationships (SAR) .
Antiviral Activity
Pyridine derivatives have also been investigated for their antiviral properties. For example, derivatives similar to this compound have shown potential against respiratory viruses, with some compounds exhibiting IC50 values in the low micromolar range. The mechanism of action often involves inhibition of viral replication processes .
Antitumor Activity
The antitumor potential of pyridine derivatives is another area of interest. Some studies have demonstrated that certain structural modifications can lead to significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyridine scaffolds were tested against human cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multiple bacterial strains. Results indicated a strong correlation between structural modifications and antimicrobial potency, particularly highlighting the importance of the chlorophenyl group in enhancing activity .
- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on cancer cell lines revealed that specific derivatives of this compound exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .
Research Findings
Recent literature emphasizes the importance of SAR in understanding the biological activity of pyridine derivatives. Key findings include:
- Structure-Activity Relationships : Variations in substituent groups on the pyridine ring significantly affect biological activity, particularly in antimicrobial and antitumor contexts.
- Mechanisms of Action : The modes of action for these compounds typically involve interference with cellular processes such as DNA replication and protein synthesis.
Properties
Molecular Formula |
C12H10ClN |
---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
3-[chloro(phenyl)methyl]pyridine |
InChI |
InChI=1S/C12H10ClN/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H |
InChI Key |
OKPPIDFMLVDJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)Cl |
Origin of Product |
United States |
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